![molecular formula C₁₆H₂₃NO₆ B1139837 Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside CAS No. 93215-41-9](/img/structure/B1139837.png)
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside
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Overview
Description
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside (BAMG) is a synthetic compound with a wide range of applications in scientific research. BAMG is a sugar-based molecule that has been used in a variety of experiments, from drug delivery to gene therapy. BAMG has been found to be a useful tool in the development of new drugs and therapies, as well as in the study of enzymes and other biochemical processes.
Scientific Research Applications
O-Glycosylation Inhibition
Benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside: , a related compound, has been identified as an O-glycosylation inhibitor . It can inhibit the glycosyltransferase incorporation of glucosamine into O-glycans. This application is crucial in the study of protein glycosylation, which has significant implications in various diseases, including cancer.
Mucin Biosynthesis Suppression
This compound suppresses mucin biosynthesis and inhibits MUC1 expression in breast cancer cell lines like MDF-7 . By affecting mucin production, it can influence cell signaling and immune response, providing a pathway for therapeutic research in oncology.
Pharmaceutical Research
With its unique structure, Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside serves as a crucial component in pharmaceutical research. It targets specific pathways and interactions related to compound delivery, glycosylation processes, and cell signaling . This makes it valuable for developing drugs that can interact with these biological processes.
β-Glucosidase Activity Assays
As a substrate for β-glucosidase activity assays, this compound is used to measure enzyme activity, which is important in diagnosing and understanding lysosomal storage diseases . These assays can help in the development of treatments for conditions caused by β-glucosidase deficiency.
Oligosaccharide Synthesis
In carbohydrate research, this compound is used for the synthesis of oligosaccharides . Oligosaccharides have various applications, including as prebiotics, which promote the growth of beneficial gut bacteria, and in drug delivery systems.
Bacterial Cell Wall Research
Benzyl 2-acetamido-3,6-di-O-benzoyl-2-deoxy-a-D-glucopyranoside: , another variant, is ingeniously designed to study bacterial infections selectively. It targets enzymes crucial for bacterial cell wall research and development . This application is vital for understanding bacterial resistance and developing new antibiotics.
Mechanism of Action
Target of Action
The primary target of Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside, also known as N-[(2S,3R,4R,5S,6R)-5-Hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide, is the glycosyltransferase enzyme . This enzyme plays a crucial role in the incorporation of glucosamine into O-glycans, which are essential components of various glycoproteins and proteoglycans .
Mode of Action
This compound acts as an inhibitor of glycosyltransferase . It interferes with the enzyme’s ability to incorporate glucosamine into O-glycans . This disruption can lead to changes in the structure and function of glycoproteins and proteoglycans, affecting various cellular processes .
Biochemical Pathways
The inhibition of glycosyltransferase affects the O-glycosylation pathway . This pathway is responsible for the addition of sugar moieties to proteins, altering their structure and function. Disruption of this pathway can have downstream effects on cell signaling, protein stability, and cellular interactions .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
The inhibition of glycosyltransferase by this compound can suppress mucin biosynthesis and inhibit the expression of MUC1, a mucin protein, in certain cancer cell lines such as the breast cancer cell line MDF-7 . This can potentially affect the growth and survival of these cells .
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-methoxy-2-phenylmethoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-10(19)17-13-15(21-2)14(20)12(8-18)23-16(13)22-9-11-6-4-3-5-7-11/h3-7,12-16,18,20H,8-9H2,1-2H3,(H,17,19)/t12-,13-,14-,15-,16+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYQHQHAWKRHIV-QCODTGAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-acetamido-2-deoxy-3-O-methyl-a-D-glucopyranoside |
Q & A
A: Benzyl 2-acetamido-2-deoxy-3-O-methyl-α-D-glucopyranoside serves as a protected building block in the multi-step synthesis of N-acetyl-3-O-methyllactosamine []. The benzyl group acts as a protecting group for the anomeric carbon, while strategic manipulation of other protecting groups on the sugar ring allows for the specific glycosidic linkage formation required for N-acetyl-3-O-methyllactosamine.
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